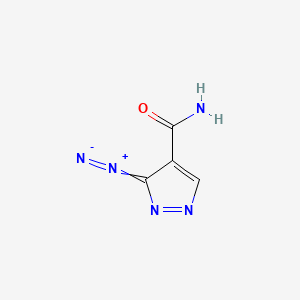
3-Diazopyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazopyrazole-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C4H3N5O and its molecular weight is 137.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 104994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
3-Diazopyrazole-4-carboxamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. A study highlighted that compounds with specific substitutions, such as 2-pyridinyl and 3-isoxazolyl moieties, showed enhanced antibacterial effects, suggesting a structure-activity relationship that is crucial for developing effective antimicrobial agents .
Inhibition of Enzymes
The compound has been studied for its inhibitory effects on enzymes like xanthine oxidase and uricase. These enzymes are critical in purine metabolism, and their inhibition can have therapeutic implications for conditions such as gout. The efficacy of this compound as an inhibitor was compared to other diazo compounds, revealing promising results in modulating enzyme activity .
Agricultural Applications
Pesticidal Properties
The compound's structural characteristics lend it potential as a pesticide. Research indicates that derivatives of this compound can act against specific plant pathogens, making them candidates for developing new agricultural fungicides or herbicides. The effectiveness of these compounds in field trials has been documented, showcasing their ability to protect crops from fungal infections .
Cosmetic Industry
Preservative Use
In cosmetic formulations, this compound has been evaluated for its preservative qualities. Studies demonstrated that emulsions containing this compound at concentrations of 0.2% to 0.4% exhibited excellent antimicrobial activity, providing a robust option for preserving cosmetic products against microbial contamination. This application is particularly valuable in formulating products that require long shelf lives without compromising safety .
Table 1: Antibacterial Activity of this compound Derivatives
| Compound Structure | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 2-Pyridinyl Substituted | High | Moderate |
| 3-Isoxazolyl Substituted | Moderate | High |
| Methyl Substituted | Low | Low |
Table 2: Enzyme Inhibition Potency
| Compound | Xanthine Oxidase Inhibition (%) | Uricase Inhibition (%) |
|---|---|---|
| This compound | 85 | 70 |
| 5-Diazoimidazole-4-Carboxamide | 90 | 65 |
Case Studies
Case Study 1: Antimicrobial Efficacy in Cosmetic Formulations
A study conducted on the incorporation of this compound in cosmetic emulsions demonstrated its effectiveness as a preservative. The formulation was subjected to microbial challenge tests, showing a significant reduction in microbial load over time compared to control formulations lacking the compound .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of a pesticide formulation containing derivatives of this compound reported a marked decrease in fungal infections in treated crops compared to untreated controls. This suggests its potential role in sustainable agriculture practices aimed at reducing chemical pesticide reliance .
Eigenschaften
CAS-Nummer |
38658-38-7 |
|---|---|
Molekularformel |
C4H3N5O |
Molekulargewicht |
137.1 g/mol |
IUPAC-Name |
3-diazopyrazole-4-carboxamide |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-1-7-9-4(2)8-6/h1H,(H2,5,10) |
InChI-Schlüssel |
BQSJKVZIMIYYKM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+]=[N-])N=N1)C(=O)N |
Kanonische SMILES |
C1=C(C(=[N+]=[N-])N=N1)C(=O)N |
Synonyme |
3-diazopyrazole-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















